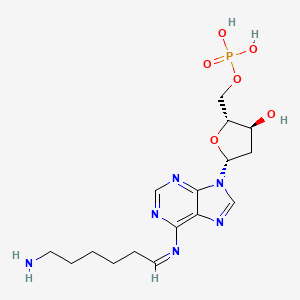
sftx-3.3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
sFTX-3.3 is a synthetic polyamine compound known for its role as a calcium channel antagonist. It specifically targets P-type and N-type calcium channels, with inhibitory concentration (IC50) values of approximately 0.24 millimolar and 0.70 millimolar, respectively . This compound is utilized primarily in scientific research to study calcium channel functions and their implications in various physiological and pathological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sFTX-3.3 involves the use of polyamine precursors. The synthetic route typically includes the following steps:
Polyamine Synthesis: The initial step involves the synthesis of polyamines through the reaction of diamines with alkyl halides under controlled conditions.
Functional Group Modification: The polyamines are then modified to introduce functional groups that enhance their binding affinity to calcium channels.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity levels.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistency and quality of the final product.
化学反応の分析
Types of Reactions
sFTX-3.3 primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the polyamine backbone.
Substitution: Substitution reactions are used to introduce various functional groups that can enhance the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenated compounds and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study different aspects of calcium channel inhibition.
科学的研究の応用
sFTX-3.3 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of calcium channel inhibition and to develop new calcium channel antagonists.
Biology: The compound is employed in research on neuronal signaling and synaptic transmission, particularly in understanding the role of calcium channels in these processes.
Medicine: this compound is used in preclinical studies to investigate its potential therapeutic effects in conditions such as epilepsy and neurodegenerative diseases.
Industry: The compound is utilized in the development of new drugs targeting calcium channels
作用機序
sFTX-3.3 exerts its effects by binding to and inhibiting P-type and N-type calcium channels. This inhibition reduces the influx of calcium ions into cells, which in turn affects various cellular processes such as neurotransmitter release and muscle contraction. The molecular targets of this compound include the alpha subunits of the calcium channels, and the pathways involved are primarily related to calcium signaling .
類似化合物との比較
Similar Compounds
FTX-3.3: Another synthetic polyamine with similar calcium channel antagonistic properties.
Polyamine amide derivatives: These compounds also target calcium channels but may have different binding affinities and specificities
Uniqueness of sFTX-3.3
This compound is unique due to its high specificity for P-type and N-type calcium channels and its relatively low IC50 values, making it a potent inhibitor. This specificity and potency make it a valuable tool in research focused on calcium channel functions and related therapeutic applications .
特性
分子式 |
C12H29N7O |
|---|---|
分子量 |
287.41 g/mol |
IUPAC名 |
(2S)-2-amino-N-[3-(3-aminopropylamino)propyl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C12H29N7O/c13-5-2-6-17-7-3-9-18-11(20)10(14)4-1-8-19-12(15)16/h10,17H,1-9,13-14H2,(H,18,20)(H4,15,16,19)/t10-/m0/s1 |
InChIキー |
CHIHEOCAOMXRKN-JTQLQIEISA-N |
異性体SMILES |
C(C[C@@H](C(=O)NCCCNCCCN)N)CN=C(N)N |
正規SMILES |
C(CC(C(=O)NCCCNCCCN)N)CN=C(N)N |
同義語 |
polyamine sFTX-3.3 sFTX 3.3 sFTX-3.3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-methyl-5-(2-oxazolo[4,5-b]pyridinyl)phenyl]-2-phenoxyacetamide](/img/structure/B1241849.png)

![5-methyl-4-phenyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazole](/img/structure/B1241851.png)
![7-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241853.png)



![(1S,3R,4R,5R)-1-[[(1R,2S)-2-(4-Chlorophenyl)cyclopropyl]methoxy]-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1241860.png)


![1-[4-Amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl]-5-(1-piperidinyl)-1-pentanone](/img/structure/B1241864.png)
